4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol
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Overview
Description
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol is a complex organic compound with the molecular formula C21H18N2O It is characterized by the presence of a carbazole moiety linked to a phenol group through a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-aminophenol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The Schiff base linkage may play a role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenoxyphenyl: Similar structure but with an additional phenoxy group.
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol: Contains two carbazole moieties linked through a propanol bridge.
Uniqueness
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol is unique due to its specific combination of a carbazole moiety and a phenol group linked through a Schiff base. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)methylideneamino]phenol |
InChI |
InChI=1S/C21H18N2O/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(24)11-9-16/h3-14,24H,2H2,1H3 |
InChI Key |
ULKOAQZZBLLKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)O)C4=CC=CC=C41 |
Origin of Product |
United States |
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